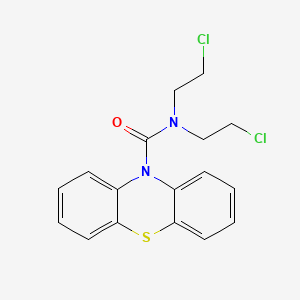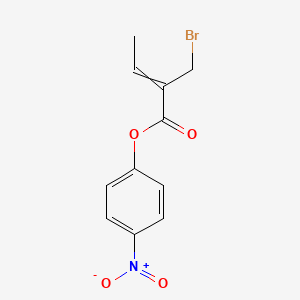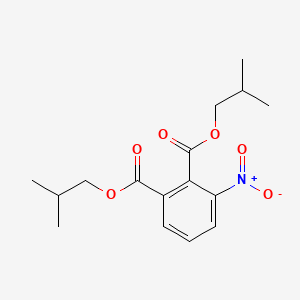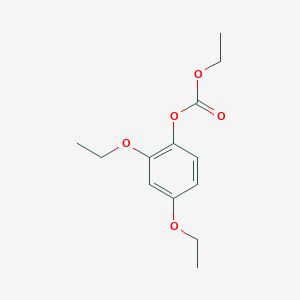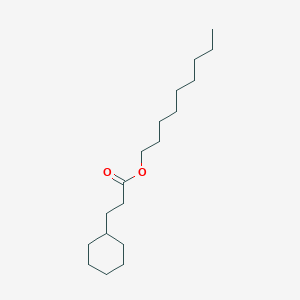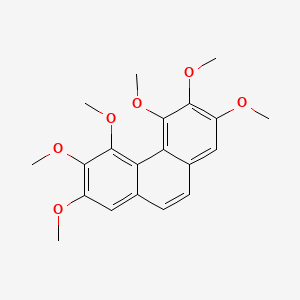
Phenanthrene, 2,3,4,5,6,7-hexamethoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is characterized by the presence of six methoxy groups attached to the phenanthrene core, making it highly substituted and unique in its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- typically involves the methoxylation of phenanthrene. This can be achieved through the reaction of phenanthrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the methoxy groups are introduced at the 2, 3, 4, 5, 6, and 7 positions of the phenanthrene ring.
Industrial Production Methods
Industrial production of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the compound to dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, is commonly used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
科学研究应用
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including cytotoxic effects on cancer cells.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of dyes, plastics, and other materials.
作用机制
The mechanism of action of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- involves its interaction with cellular targets, leading to various biological effects. The compound may act as an inhibitor of specific enzymes, such as topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound can induce cytotoxicity in cancer cells, leading to cell death.
相似化合物的比较
Similar Compounds
Phenanthrene: The parent compound, consisting of three fused benzene rings without methoxy substitutions.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Dihydrophenanthrene: A reduced derivative of phenanthrene.
Uniqueness
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- is unique due to its high degree of methoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals.
属性
CAS 编号 |
63557-97-1 |
|---|---|
分子式 |
C20H22O6 |
分子量 |
358.4 g/mol |
IUPAC 名称 |
2,3,4,5,6,7-hexamethoxyphenanthrene |
InChI |
InChI=1S/C20H22O6/c1-21-13-9-11-7-8-12-10-14(22-2)18(24-4)20(26-6)16(12)15(11)19(25-5)17(13)23-3/h7-10H,1-6H3 |
InChI 键 |
CYXJRWPMNYNYML-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C2C(=C1)C=CC3=CC(=C(C(=C32)OC)OC)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




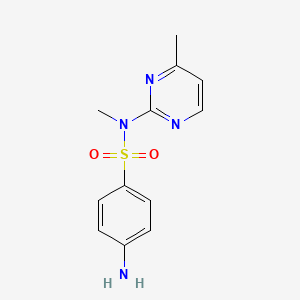
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)

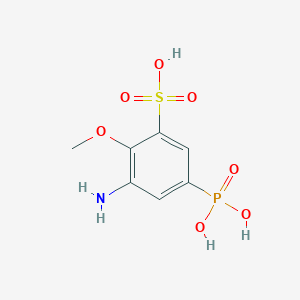
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)


